5,6-Dehydro-N-methyl Desloratadine
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions and specific conditions tailored to achieve the desired molecular structure. For example, the synthesis of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was achieved through a one-pot, three-component condensation under mild conditions in a specific solvent mixture at 50°C (Pekparlak et al., 2018). This approach could be analogous to the synthesis of 5,6-Dehydro-N-methyl Desloratadine, emphasizing the importance of reaction conditions and component selection.
Molecular Structure Analysis
The molecular structure is crucial for understanding the chemical behavior and reactivity of a compound. For instance, the crystal structure of synthesized molecules can be elucidated using X-ray diffraction crystallography, providing insights into molecular geometry and potential interactions (Pekparlak et al., 2018). Such detailed structural analysis is essential for comprehending the unique characteristics of 5,6-Dehydro-N-methyl Desloratadine.
Chemical Reactions and Properties
Chemical properties of compounds like 5,6-Dehydro-N-methyl Desloratadine are influenced by their molecular structure. The presence of specific functional groups can lead to certain reactivity patterns, such as susceptibility to hydrolysis, oxidation, or other chemical transformations. The behavior of similar compounds under various conditions can offer insights into the reactivity of 5,6-Dehydro-N-methyl Desloratadine (Bienvenu & Cadet, 1996).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystallinity, are influenced by the molecular structure. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG/DTG) can characterize these properties, providing a complete physical profile of the compound (Veronez et al., 2014).
Chemical Properties Analysis
The chemical properties of 5,6-Dehydro-N-methyl Desloratadine, such as acidity, basicity, and reactivity towards various chemical agents, can be deduced from spectroscopic analyses like FT-IR, NMR, and Raman spectroscopy. These techniques provide valuable information on the electronic environment and the nature of chemical bonds within the molecule, influencing its chemical behavior (Veronez et al., 2014).
Scientific Research Applications
Biochemical Characterization of Desloratadine
Desloratadine is characterized as a potent antagonist of the human histamine H1 receptor, demonstrating strong binding affinity and slow dissociation from the receptor, which may contribute to its high potency and long duration of action observed in clinical studies (Anthes et al., 2002).
Pharmacologic Profile
Desloratadine has a half-life allowing once-daily dosing and demonstrates high histamine H1-receptor binding potency and selectivity. It exhibits no significant adverse cardiac effects even at high doses or in combination with other medications, supporting its safety profile (Henz, 2001).
Molecular Interactions and Complex Formation
NMR Spectroscopic Study
An NMR spectroscopic study has shown that desloratadine forms a 1:1 inclusion complex with β-cyclodextrin, suggesting a potential method for improving the solubility or stability of desloratadine in pharmaceutical formulations (Ali, Upadhyay, & Maheshwari, 2007).
Anti-inflammatory and Antihistaminic Effects
Anti-inflammatory Activity
Desloratadine exhibits anti-inflammatory activity beyond its antihistaminic effects, inhibiting the release or generation of multiple inflammatory mediators and may play a role in managing allergic reactions more comprehensively (Geha & Meltzer, 2001).
Physico-chemical Characterization and Compatibility
Physico-chemical Properties and Compatibility
Desloratadine's physico-chemical properties have been fully characterized, revealing its compatibility and interaction with various pharmaceutical excipients, which is crucial for the development of stable and effective formulations (Veronez, Daniel, Garcia, & Trevisan, 2014).
Metabolism and Pharmacokinetics
Metabolism and Inhibition Potential
Desloratadine's metabolism involves N-glucuronidation followed by CYP2C8-mediated hydroxylation, with desloratadine acting as a relatively selective inhibitor of UGT2B10. This detailed understanding of its metabolic pathway informs on potential drug-drug interactions and optimization of therapeutic strategies (Kazmi, Yerino, Barbara, & Parkinson, 2015).
Clinical Applications Beyond Antihistaminic Effects
Broad Clinical Efficacy
Desloratadine effectively controls symptoms of seasonal allergic rhinitis and has been shown to reduce nasal obstruction and improve quality of life in patients with allergic conditions, highlighting its broad utility in allergy management beyond mere histamine antagonism (Vuurman et al., 2004).
Future Directions
properties
IUPAC Name |
13-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-7,10,13H,8-9,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPDCFDFUFTVEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628888 | |
Record name | 8-Chloro-11-(1-methylpiperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dehydro-N-methyl Desloratadine | |
CAS RN |
117811-18-4 | |
Record name | 8-Chloro-11-(1-methylpiperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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